REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][C:4](=O)[CH:5]([CH3:7])[CH3:6].[C:9](OCC)(=O)[CH2:10][C:11]([CH3:13])=O.[C:18]([O-:21])(=O)[CH3:19].[Na+].[OH2:23]>C(O)(=O)C>[CH:5]([C:4]1[C:10]([C:9]([O:21][CH2:18][CH3:19])=[O:23])=[C:11]([CH3:13])[NH:2][CH:3]=1)([CH3:7])[CH3:6] |f:0.1,3.4|
|
Name
|
|
Quantity
|
0.32 g
|
Type
|
reactant
|
Smiles
|
Cl.NCC(C(C)C)=O
|
Name
|
|
Quantity
|
0.33 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 10 ml of diethyl ether
|
Type
|
WASH
|
Details
|
Combined extracts were washed three times with 10 ml of saturated sodium hydrogen carbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with 10 ml of brine then dried over anhydrous magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel
|
Type
|
WASH
|
Details
|
for the elution
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1C(=C(NC1)C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.15 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |